molecular formula C4H4F2O2 B1625482 Methyl 3,3-difluoroacrylate CAS No. 406-05-3

Methyl 3,3-difluoroacrylate

Cat. No.: B1625482
CAS No.: 406-05-3
M. Wt: 122.07 g/mol
InChI Key: WBCCJQXKXZNHFB-UHFFFAOYSA-N
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Description

Methyl 3,3-difluoroacrylate is an organic compound with the molecular formula C₄H₄F₂O₂. It is a fluorinated ester that features a difluoromethylene group attached to an acrylate moiety.

Mechanism of Action

Target of Action

Methyl 3,3-difluoroacrylate is a chemical compound with the molecular formula C4H4F2O2 It’s known that the difluoroacrylate group in this compound can be a useful functional group in organic synthesis. Its reactivity allows for further transformations to create more complex molecules with specific properties.

Mode of Action

The compound’s reactivity suggests that it likely interacts with its targets through chemical reactions, leading to the formation of more complex molecules.

Biochemical Pathways

Given its reactivity, it’s plausible that the compound could influence a variety of biochemical pathways, particularly those involving the synthesis of complex organic molecules.

Pharmacokinetics

Its molecular weight of 12207 g/mol suggests that it could potentially be absorbed and distributed in the body

Result of Action

Given its reactivity, it’s likely that the compound could induce a variety of chemical transformations, potentially leading to the synthesis of more complex molecules.

Action Environment

This compound is a flammable liquid and vapour . It poses a moderate explosion hazard when exposed to heat or flame . Vapour may travel a considerable distance to a source of ignition . Heating may cause expansion or decomposition leading to violent rupture of containers . On combustion, it may emit toxic/irritating fumes . Therefore, the compound’s action, efficacy, and stability could be significantly influenced by environmental factors such as temperature, presence of ignition sources, and containment conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,3-difluoroacrylate can be synthesized through several methods. One common approach involves the dehalogenation of methyl 3,3,3-trifluoro-2-iodopropionate . This reaction typically requires specific conditions, such as the presence of a reducing agent to facilitate the removal of the iodine atom.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-difluoroacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles like methanol and amines. Reaction conditions often involve the use of catalysts and specific temperatures to drive the reactions to completion .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, addition reactions with alcohols can yield fluorinated esters, while polymerization can produce fluorinated polymers .

Scientific Research Applications

Methyl 3,3-difluoroacrylate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the difluoromethylene group, which imparts enhanced thermal and chemical stability. This makes it particularly valuable in applications where such properties are critical, such as in the synthesis of specialty polymers and advanced materials.

Properties

IUPAC Name

methyl 3,3-difluoroprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F2O2/c1-8-4(7)2-3(5)6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCCJQXKXZNHFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90507275
Record name Methyl 3,3-difluoroprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406-05-3
Record name Methyl 3,3-difluoroprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3,3-difluoroacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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